molecular formula C8H15Br B041411 (2-Bromoethyl)cyclohexane CAS No. 1647-26-3

(2-Bromoethyl)cyclohexane

Cat. No.: B041411
CAS No.: 1647-26-3
M. Wt: 191.11 g/mol
InChI Key: JRQAAYVLPPGEHT-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cyclohexane (CAS 1647-26-3) is a brominated alicyclic compound with the molecular formula C₈H₁₅Br and a molecular weight of 191.11 g/mol. It features a cyclohexane ring substituted with a bromoethyl group (–CH₂CH₂Br). Key physical properties include a boiling point of 212°C (at 760 mmHg), melting point of 57°C, and density of 1.221 g/cm³ . It is used primarily as a laboratory reagent and intermediate in organic synthesis, notably in the development of carbon-11 labeled compounds for positron emission tomography (PET) imaging in breast cancer research . Safety data indicate it causes skin and eye irritation (H315-H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cyclohexane can be synthesized through the bromination of ethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the ethyl group.

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The process involves the continuous addition of bromine to a reactor containing ethylcyclohexane and a catalyst. The reaction mixture is then purified through distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Organic Synthesis

(2-Bromoethyl)cyclohexane serves as a crucial building block in organic synthesis. It is frequently used in:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles such as hydroxide (OHOH^-), cyanide (CNCN^-), or amines (NH2NH_2^-).
  • Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.
  • Oxidation and Reduction : The compound can be oxidized to form alcohols or reduced to hydrocarbons.

Pharmaceutical Synthesis

In medicinal chemistry, this compound is utilized in the synthesis of biologically active compounds and pharmaceuticals. Its role as an alkylating agent allows for the introduction of cyclohexyl groups into drug candidates, enhancing their biological properties. For instance, it has been used in research focused on developing new treatments by modifying existing drug structures to improve efficacy and reduce side effects.

Polymer Chemistry

The compound is also employed in the production of polymers and specialty chemicals. Its reactivity enables the formation of new materials with tailored properties, which are essential for applications ranging from coatings to biomedical devices.

Agrochemicals

In agriculture, this compound is investigated for its potential use in developing new agrochemicals that can enhance crop yield and resistance to pests.

Case Study 1: Synthesis of Novel Complexes

A notable study utilized this compound as an alkylating agent in synthesizing benzyldimethyl(ω-cyclohexylethyl)ammonium bromide. This ammonium salt was a precursor for forming complex salts used in advanced material science research. The structural effects of incorporating cyclohexyl groups were examined, demonstrating the compound's utility in modifying molecular properties for specific applications.

Case Study 2: Biochemical Pathways

Research has highlighted the use of this compound in studying biochemical pathways related to DNA repair mechanisms. By incorporating this compound into experimental designs, scientists have been able to elucidate the roles of various nucleophiles and their interactions with biological targets.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)cyclohexane involves its reactivity towards nucleophiles and bases. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Bromomethyl)cyclohexane (CAS 2550-36-9)

  • Molecular Formula : C₇H₁₃Br
  • Molecular Weight : 177.08 g/mol
  • Structure : A cyclohexane ring with a bromomethyl (–CH₂Br) substituent.
  • Properties: Lower molecular weight and shorter alkyl chain compared to (2-bromoethyl)cyclohexane. Limited data on boiling/melting points, but its smaller size likely reduces steric hindrance, enhancing reactivity in substitution reactions.

[(2-Bromoethyl)sulfanyl]cyclohexane (CAS 5755-61-3)

  • Molecular Formula : C₈H₁₅BrS
  • Molecular Weight : 223.18 g/mol
  • Structure : Cyclohexane with a –S–CH₂CH₂Br group.
  • Physical properties (e.g., boiling point) are unreported, but the presence of sulfur may influence catalytic or biological activity.
  • Applications: Limited data; structural features suggest utility in organosulfur chemistry .

1-(2-Bromo-ethyl)-2-methoxy-cyclohexane (CAS 1403564-85-1)

  • Molecular Formula : C₉H₁₇BrO
  • Molecular Weight : 221.13 g/mol
  • Structure : Cyclohexane with bromoethyl and methoxy (–OCH₃) substituents.
  • Properties: The methoxy group enhances polarity and may stabilize intermediates in nucleophilic substitutions. No reported boiling/melting points.
  • Applications: Potential use in fine chemical synthesis due to dual functional groups .

Comparative Analysis of Key Properties

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₈H₁₅Br 191.11 212 1.221 –CH₂CH₂Br
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 N/A N/A –CH₂Br
[(2-Bromoethyl)sulfanyl]cyclohexane C₈H₁₅BrS 223.18 N/A N/A –S–CH₂CH₂Br
1-(2-Bromo-ethyl)-2-methoxy-cyclohexane C₉H₁₇BrO 221.13 N/A N/A –CH₂CH₂Br, –OCH₃

Research Findings and Industrial Relevance

  • Extraction Efficiency : Cyclohexane-based solvents (e.g., cyclohexane:butyl acetate mixtures) excel in extracting polar compounds, implying that bromoethyl derivatives could be optimized for polar applications .
  • Catalytic Behavior : Methylated cyclohexane derivatives enhance catalytic oxidation yields in the presence of HCl, suggesting that substituent position on the ring critically influences reaction outcomes .
  • Lipophilicity : Cyclohexane rings in spiro configurations increase lipophilicity (logP) compared to smaller rings, impacting drug bioavailability .

Biological Activity

(2-Bromoethyl)cyclohexane, with the molecular formula C8H15Br\text{C}_8\text{H}_{15}\text{Br}, is an organic compound that features a bromoethyl group attached to a cyclohexane ring. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Weight : 191.11 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 212 °C
  • Melting Point : 57 °C
  • Flash Point : 81.6 °C

The biological activity of this compound primarily involves its reactivity as an alkylating agent. The bromine atom acts as a good leaving group, allowing for nucleophilic substitution reactions with various biological nucleophiles such as amino acids and nucleotides. This reactivity can lead to modifications in biomolecules, which may affect their function and contribute to its biological effects .

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study highlighted its effectiveness against chloroquine-resistant strains of Plasmodium falciparum, with an EC50 value of 350 nM, demonstrating a selectivity index greater than 50 against human liver HepG2 cells . This suggests that compounds derived from this compound may serve as potential leads in antimalarial drug development.

Synthesis of Pharmaceuticals

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It has been employed in the synthesis of immunosuppressive agents and other biologically active molecules. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable building block for complex organic syntheses .

Study on Spirocyclic Compounds

In a notable study, this compound was used to alkylate spirocyclic compounds, resulting in derivatives that displayed promising biological activity against malaria parasites. The research demonstrated that these derivatives blocked parasite development at multiple stages, indicating a multifaceted mechanism of action distinct from existing antimalarial drugs .

Synthesis of Alkylating Agents

Another research effort focused on using this compound in the synthesis of alkylating agents for cancer therapy. The compound's reactivity allows it to form covalent bonds with DNA, potentially leading to cell death in rapidly dividing cancer cells. This property underscores its potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(2-Chloroethyl)cyclohexaneChlorinated analogueModerate antimicrobial activity
(2-Iodoethyl)cyclohexaneIodinated analogueHigher reactivity but less selective
(2-Fluoroethyl)cyclohexaneFluorinated analogueLower biological activity
This compound Brominated analogueSignificant antimicrobial properties

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2-bromoethyl)cyclohexane in laboratory settings?

  • Answer : Safety measures include using PPE (nitrile gloves, lab coats, and safety goggles) to prevent skin/eye contact, ensuring proper ventilation to avoid vapor inhalation, and storing the compound in a cool, dry, well-ventilated area away from ignition sources . Contaminated clothing must be removed immediately, and spills should be neutralized with inert absorbents. Consult SDS for first-aid specifics (e.g., eye rinsing for 15+ minutes) .

Q. How can researchers synthesize this compound with high purity?

  • Answer : Common methods involve bromination of ethylcyclohexane using N-bromosuccinimide (NBS) under radical initiation or HBr addition in controlled conditions. Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize di-substituted byproducts. Post-synthesis, purify via fractional distillation or column chromatography, monitoring purity with GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., bromoethyl CH2_2 signals at δ ~3.4–3.7 ppm) and FT-IR for C-Br stretching (~560 cm1^{-1}). Mass spectrometry (EI-MS) validates molecular weight (M+^+ at m/z 193) .

Advanced Research Questions

Q. How does the bromoethyl group influence cyclohexane’s oxidation kinetics compared to unsubstituted cyclohexane?

  • Answer : The electron-withdrawing bromine atom destabilizes intermediate radicals, altering oxidation pathways. High-temperature combustion studies show delayed ignition (vs. cyclohexane) due to reduced H-abstraction rates at the β-carbon. Kinetic models incorporating Waddington mechanisms for brominated alkanes are recommended .

Properties

IUPAC Name

2-bromoethylcyclohexane
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InChI

InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRQAAYVLPPGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15Br
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075111
Record name Cyclohexane, (2-bromoethyl)-
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Molecular Weight

191.11 g/mol
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CAS No.

1647-26-3
Record name 2-Cyclohexylethyl bromide
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Record name (2-Bromoethyl)cyclohexane
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Record name (2-Bromoethyl)cyclohexane
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Synthesis routes and methods I

Procedure details

To a solution of 10 g of (2-hydroxyethyl)cyclohexane in 50 ml of dry diethyl ether was added dropwise a solution of 9.85 g of phosphorous tribromide in 20 ml of dry diethyl ether at -40° C., and the mixture was stirred at -40° to -10° C. for 30 minutes and at 2° to 4° C. for 2.5 hours. The reaction mixture was then poured into ice-water and extracted with diethyl ether. The extract was washed with water, an aqueous solution of sodium bicarbonate and water, dried over magnesium sulphate and concentrated under reduced pressure. To the residue thus obtained were added 50 ml of 47% w/v hydrobromic acid at -30° C. 20 ml of sulphuric acid were then added dropwise at the same temperature. The reaction mixture was refluxed at 100° to 110° C. for 3 hours and extracted with diethyl ether. The extract was washed with water, an aqueous solution of sodium bicarbonate and water, dried over magnesium sulphate and concentrated under reduced prssure. The residue was purified by distillation under reduced pressure to give 8.04 g of the title compound having the following physical characteristics:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 1 l—roundbottom flask equipped with a reflux condenser 164 g concentrated sulphuric acid and 200 g hydrobromic acid (48% in water) were added subsequently under cooling with an ice bath to 88.7 g (0.693 mole) 2-cyclohexyl-ethanol. The mixture was refluxed for 6 h and after cooling to room temperature given to 400 g of ice. The aqueous phase was extracted with 400 ml pentane. The organic layer was washed with a 2 M NaOH-solution and with water, dried over magnesium sulphate, and the solvent was removed in vacuo. The product was distilled in vacuo to yield 112.7 g (85%) of (2-bromo-ethyl)-cyclohexane as a colourless oil. 1H-NMR (400 MHz, CDCl3): δ=3.40 (2H, t, CH2Br), 1.73-1.61 (m, 7H), 1.44 (m, 1H), 1.26-1.11 (m, 3H), 0.92-0.84 (m, 2H) ppm.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
88.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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